7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine
Description
Properties
Molecular Formula |
C17H10Cl2N4S |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
7-chloro-5-[6-[(2-chlorophenyl)methyl]pyridin-2-yl]-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-2-1-4-10(12)8-11-5-3-7-13(21-11)16-22-15(19)14-17(23-16)20-9-24-14/h1-7,9H,8H2 |
InChI Key |
VFHIFILMJOXIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CC=C2)C3=NC4=C(C(=N3)Cl)SC=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- (2-Amino-5-mercaptothiazolo[4,5-d]pyrimidin-7-yl)amine derivatives serve as crucial intermediates. These compounds provide the thiazolo[4,5-d]pyrimidine core with reactive amino and mercapto groups for further functionalization.
- 2-Chlorobenzyl halides (e.g., 1-chloro-2-(1-chloroethyl)benzene) are used to introduce the 2-chlorobenzyl substituent via nucleophilic substitution on the mercapto group.
Cyclization and Ring Formation
- The thiazolo[4,5-d]pyrimidine ring is formed by cyclization of aminothiazole derivatives with appropriate pyrimidine precursors under controlled conditions.
- Typical cyclization involves heating the aminothiazole intermediate with reagents such as carbonyldiimidazole or other cyclizing agents to close the pyrimidine ring.
Substitution at the 7-Position (Chlorination)
- The 7-chloro substituent is introduced either by starting from chlorinated pyrimidine precursors or by chlorination of the pyrimidine ring post-cyclization.
- Chlorination reagents such as thionyl chloride or phosphorus oxychloride (POCl3) are commonly employed to selectively chlorinate the 7-position on the pyrimidine ring.
Purification and Yield Optimization
- The reaction mixtures are typically quenched with ammonium chloride or sodium bicarbonate solutions to neutralize excess reagents.
- Purification is performed by flash column chromatography using solvent systems such as petroleum ether/ethyl acetate/dichloromethane mixtures.
- Yields reported for similar compounds range from 41% to 96%, depending on the exact substituents and reaction conditions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of aminothiazole | Heating with carbonyldiimidazole or similar agents | 70-90 | Formation of thiazolo[4,5-d]pyrimidine core |
| Chlorination at 7-position | POCl3 or SOCl2, reflux | 80-95 | Selective chlorination of pyrimidine ring |
| Substitution with 2-chlorobenzyl halide | Base (e.g., K2CO3), mild heating, solvent (DMF, THF) | 40-65 | Nucleophilic substitution on mercapto group |
| Purification | Column chromatography (petroleum ether/ethyl acetate/dichloromethane) | - | Ensures product purity |
Detailed Research Findings
- According to patent literature, the compound or closely related derivatives were synthesized by reacting (2-amino-5-mercaptothiazolo[4,5-d]pyrimidin-7-yl)amine with chlorobenzyl halides, achieving yields up to 96% under optimized conditions.
- The reaction is typically quenched with solid ammonium chloride to neutralize the reaction mixture and facilitate product isolation.
- Diastereomeric mixtures can form depending on the stereochemistry of the benzyl halide used, requiring chromatographic separation.
- Alternative synthetic routes involve oxidation of thioethers to sulfoxides followed by cyclization, but these are less common for this specific compound.
- The presence of electron-withdrawing groups such as chlorine on the benzyl moiety enhances the reactivity and selectivity of substitution reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are conducted in solvents like DMF or THF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives, including 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine. These compounds have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Displayed notable activity against Salmonella typhimurium and Escherichia coli.
The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as broad-spectrum antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 14.34 - 15.43 |
| HCT-116 (Colon) | 6.90 |
| A549 (Lung) | 10.39 |
These results indicate that the compound possesses promising anticancer activity, comparable to established chemotherapeutics like doxorubicin .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including the compound in focus. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with specific derivatives showing MIC values as low as 40 μg/mL against S. aureus and B. subtilis . -
Anticancer Screening :
Another investigation focused on the cytotoxic effects of the compound against multiple cancer cell lines. The study reported IC50 values that suggest significant potential for development as an anticancer agent, warranting further preclinical studies to explore its mechanism of action and therapeutic viability .
Mechanism of Action
The mechanism of action of 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with various receptors and proteins contributes to its diverse biological activities .
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Thiazolo[4,5-d]Pyrimidine Derivatives
Anticancer Activity
The target compound’s pyridinyl-benzyl substituent may enhance binding affinity to kinase targets compared to simpler aryl groups. For example:
- Compound 3d (): 4-Fluorophenyl substituent at position 5 showed potent activity against 60 human tumor cell lines.
- Compound 3b (): 5-Trifluoromethyl and 7-chloro substitutions demonstrated significant antiproliferative effects, particularly against melanoma (A375) and breast cancer (MCF-7/WT) cells.
- Structural analogs with bulky substituents often exhibit enhanced activity due to improved hydrophobic interactions .
Antimicrobial and Antifungal Activity
- Compound 8 (): A triazolo[4,5-d]pyrimidine with a 2-chlorobenzyl group showed broad-spectrum antimicrobial activity, including against A. niger.
- The 2-chlorobenzyl moiety in the target compound may similarly enhance microbial target engagement .
Receptor Antagonism and SAR Insights
- CRF Receptor Antagonists (): N-Alkylamino and dichlorophenyl substituents (e.g., IVa–IVj) conferred selectivity for corticotropin-releasing factor receptors. The target compound lacks these groups, suggesting divergent therapeutic applications.
- CXCR2 Antagonists (): Pyrido[3,4-d]pyrimidines with thiazolo modifications showed reduced activity compared to navarixin, underscoring the sensitivity of SAR to core structure.
Physicochemical and Spectroscopic Properties
- IR/NMR Profiles : The target compound’s IR spectrum would likely show C–S–C (1250 cm⁻¹) and C=N (1570 cm⁻¹) stretches, similar to 5c (). Its pyridinyl-benzyl group may cause upfield shifts in ^1H-NMR due to aromatic shielding effects.
- Crystallography : Derivatives like 2e () adopt flattened boat conformations, which may influence binding to biological targets .
Biological Activity
7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H10Cl2N4S
- Molecular Weight : 373.2591 g/mol
- CAS Number : 1332472-50-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the thiazolo-pyrimidine core is constructed through cyclization reactions involving appropriate precursors. The introduction of the chlorobenzyl group is achieved through nucleophilic substitution methods.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance, derivatives of thiazolopyridines have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . Such findings suggest that this compound may possess comparable antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, compounds structurally related to thiazolo[4,5-d]pyrimidines have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specific IC50 values have been reported in the range of 15.3 µM to 29.1 µM for various derivatives . The compound's mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrimidine derivatives are known to inhibit inflammatory pathways effectively. Some studies have reported that certain pyrimidine compounds achieve higher efficacy compared to standard anti-inflammatory drugs like indomethacin .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes involved in bacterial cell wall synthesis.
- Kinases associated with cancer cell signaling pathways.
- Inflammatory mediators in immune responses.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
